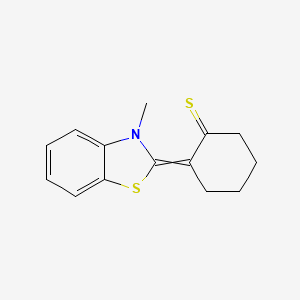![molecular formula C17H26O4 B14397991 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate CAS No. 88046-62-2](/img/structure/B14397991.png)
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[420]octan-1-yl acetate is a synthetic compound with a complex bicyclic structure
Métodos De Preparación
The synthesis of 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the bicyclic core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: The pent-4-en-1-yl group and the acetate group are introduced through substitution reactions, where specific reagents and conditions are used to attach these groups to the bicyclic core.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and using continuous flow processes to ensure consistent and efficient production.
Análisis De Reacciones Químicas
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can be compared with other similar compounds, such as:
MDMB-4en-PINACA: This compound is a synthetic cannabinoid receptor agonist with a similar bicyclic structure but different functional groups
5F-MDMB-PINACA: Another synthetic cannabinoid with a fluorinated pentyl group instead of the pent-4-en-1-yl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different biological activities and applications compared to these similar compounds.
Propiedades
Número CAS |
88046-62-2 |
|---|---|
Fórmula molecular |
C17H26O4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3,3-dimethyl-5-oxo-8-pent-4-enoxy-1-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-20-15-9-13-14(19)10-16(3,4)11-17(13,15)21-12(2)18/h5,13,15H,1,6-11H2,2-4H3 |
Clave InChI |
QXAUPXRSAIBVGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC12CC(CC(=O)C1CC2OCCCC=C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



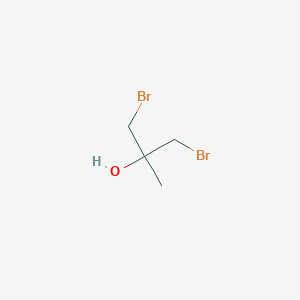
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
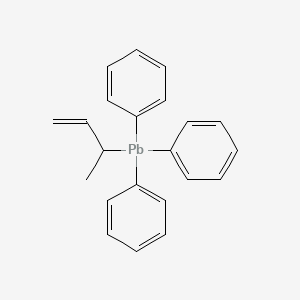
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
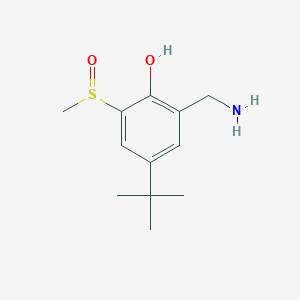
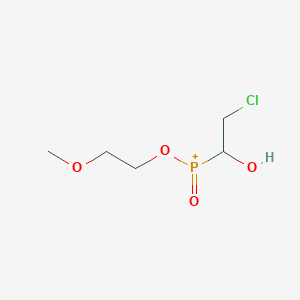

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
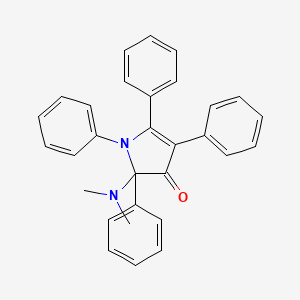
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
